Absolute Stereochemical Configuration Confirmed by Single-Crystal X-Ray Diffraction vs. Inferred or Unresolved Configuration in Mixture Comparators
The absolute configuration of CAS 129050-26-6 has been unambiguously determined as (R,S) by single-crystal X-ray diffraction analysis, with the crystal structure deposited in the Cambridge Structural Database (CCDC 1409735). The crystal was refined as an inversion twin with final R[F² > 2σ(F²)] = 0.032 [1]. In contrast, the diastereomeric mixture form (CAS 99199-90-3) is supplied as an unresolved mixture of stereoisomers lacking individual absolute configuration confirmation for each component . The (2R,2′R)-enantiomer (CAS 197706-50-6) has a different CAS registry number but its absolute configuration is assigned by inference from the synthetic route rather than by independent crystallographic confirmation of the specific commercial lot .
| Evidence Dimension | Absolute configuration confirmation method and quality |
|---|---|
| Target Compound Data | R,S configuration confirmed by single-crystal X-ray diffraction; R[F² > 2σ(F²)] = 0.032; crystal system monoclinic, space group C2; CCDC deposition number 1409735 |
| Comparator Or Baseline | CAS 99199-90-3: unresolved mixture of diastereomers; no single-crystal X-ray structure available for the mixture. CAS 197706-50-6: configuration assigned by synthetic inference; no published single-crystal X-ray structure for the (R,R) isomer |
| Quantified Difference | Target compound: unambiguous crystallographic absolute configuration proof. Comparators: configuration inferred from synthetic route or unresolved |
| Conditions | X-ray data collected at 100 K using Cu Kα radiation (λ = 1.54184 Å) on an Agilent SuperNova Dual Source diffractometer |
Why This Matters
For pharmaceutical impurity reference standards and regulatory submissions (ANDA/DMF), crystallographically proven absolute configuration provides the highest level of structural identity assurance, eliminating ambiguity that could lead to method validation failures or regulatory queries.
- [1] Rousselin, Y.; Laureano, H.; Clavel, A. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E, 2015, 71, o552–o553. X-ray structure confirmed R,S isomer; crystal data: monoclinic, a = 9.3742(3) Å, b = 4.76845(12) Å, c = 11.0212(3) Å, β = 114.202(4)°, V = 449.35(3) ų, Z = 2; R[F² > 2σ(F²)] = 0.032; CCDC 1409735. View Source
